2-[(3-Nitrophenyl)carbamoyl]benzoic acid 2-[(3-Nitrophenyl)carbamoyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 19336-84-6
VCID: VC21267626
InChI: InChI=1S/C14H10N2O5/c17-13(11-6-1-2-7-12(11)14(18)19)15-9-4-3-5-10(8-9)16(20)21/h1-8H,(H,15,17)(H,18,19)
SMILES: C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Molecular Formula: C14H10N2O5
Molecular Weight: 286.24 g/mol

2-[(3-Nitrophenyl)carbamoyl]benzoic acid

CAS No.: 19336-84-6

Cat. No.: VC21267626

Molecular Formula: C14H10N2O5

Molecular Weight: 286.24 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-Nitrophenyl)carbamoyl]benzoic acid - 19336-84-6

Specification

CAS No. 19336-84-6
Molecular Formula C14H10N2O5
Molecular Weight 286.24 g/mol
IUPAC Name 2-[(3-nitrophenyl)carbamoyl]benzoic acid
Standard InChI InChI=1S/C14H10N2O5/c17-13(11-6-1-2-7-12(11)14(18)19)15-9-4-3-5-10(8-9)16(20)21/h1-8H,(H,15,17)(H,18,19)
Standard InChI Key YXVQPOZILUGWQW-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O

Introduction

Chemical Structure and Properties

Structural Identification

2-[(3-Nitrophenyl)carbamoyl]benzoic acid consists of a benzoic acid core structure with a carbamoyl group at the 2-position, which links to a 3-nitrophenyl group. This creates a molecule with multiple functional moieties: a carboxylic acid group, a carbamoyl (amide) linkage, and a nitro group on the phenyl ring. The compound bears structural similarity to 5-nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid, which contains an additional nitro group at the 5-position of the benzoic acid portion .

The structural arrangement places the carboxylic acid group in proximity to the carbamoyl linkage, potentially allowing for intramolecular hydrogen bonding that could influence both the physical properties and reactivity of the compound.

Physicochemical Properties

While specific experimental data for 2-[(3-Nitrophenyl)carbamoyl]benzoic acid is limited in the provided sources, its properties can be inferred from related compounds. Based on similar structures, the compound likely exists as a crystalline solid at room temperature.

The molecule contains several hydrogen bond donors and acceptors:

  • The carboxylic acid group (-COOH) can act as both a hydrogen bond donor and acceptor

  • The carbamoyl group (-NHCO-) provides additional hydrogen bonding capabilities

  • The nitro group (-NO₂) can serve as a hydrogen bond acceptor

The presence of these functional groups suggests the compound would have moderate solubility in polar organic solvents like acetone, ethanol, and acetic acid, which were used as solvents for related compounds .

Synthetic Approaches

Direct Synthesis Pathways

A plausible synthetic pathway could involve:

  • Activation of 2-carboxybenzoic acid (phthalic acid) using appropriate coupling reagents

  • Reaction with 3-nitroaniline to form the carbamoyl linkage

  • Selective hydrolysis if necessary to preserve the desired carboxylic acid functionality

Analogous Synthesis Methods

Related compounds with similar structural features have been synthesized through various methods. For instance, the synthesis of N-(4-methylphenyl)-2-(3-nitrobenzamide)benzamide involved a ring-opening reaction of 2-(3-nitrophenyl)-4H-benzo oxazin-4-one with p-toluidine in glacial acetic acid . This approach demonstrates how benzoxazinone derivatives can serve as key intermediates for generating carbamoyl-linked structures.

Another synthetic strategy exemplified in the literature involves a two-step process:

  • Treatment of aromatic amines with bromoacetyl bromide in the presence of potassium carbonate

  • Subsequent reaction with appropriately substituted phenols under basic conditions

While this specific method was used for synthesizing 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, similar reaction mechanisms could potentially be adapted for the synthesis of 2-[(3-Nitrophenyl)carbamoyl]benzoic acid with appropriate modifications to the starting materials.

Structural Analysis and Characterization

Spectroscopic Characterization

Based on characterization methods used for similar compounds, 2-[(3-Nitrophenyl)carbamoyl]benzoic acid would likely be characterized using a combination of spectroscopic techniques:

  • FT-IR spectroscopy would reveal characteristic absorption bands:

    • O-H stretching of carboxylic acid (~3300-2500 cm⁻¹)

    • N-H stretching of secondary amide (~3300 cm⁻¹)

    • C=O stretching of carboxylic acid and amide (~1700-1650 cm⁻¹)

    • NO₂ asymmetric and symmetric stretching (~1530 and ~1350 cm⁻¹)

  • ¹H-NMR spectroscopy would show signals for:

    • Aromatic protons from both phenyl rings

    • Amide proton (NH)

    • Carboxylic acid proton (COOH)

  • ¹³C-NMR would confirm the carbon framework, with distinctive signals for carbonyl carbons and aromatic carbons bearing the nitro group.

X-ray Crystallography

X-ray crystallographic analysis would provide definitive structural confirmation, revealing the three-dimensional arrangement of the molecule. Similar compounds have been characterized using single-crystal XRD, allowing for detailed analysis of bond lengths, angles, and intermolecular interactions in the crystal lattice .

For example, in the related N-(4-methylphenyl)-2-(3-nitrobenzamide)benzamide structure, X-ray diffraction revealed that molecules were linked by N–H···O and C–H···O hydrogen bonds in the crystal lattice . Similar hydrogen bonding networks would likely be observed in crystals of 2-[(3-Nitrophenyl)carbamoyl]benzoic acid, particularly involving the carboxylic acid group.

Compound FeatureMIC (μg/mL)Activity Level
ortho-nitroaniline (3m)4High
meta-nitroaniline (3e)64Low
meta-chloroaniline (3a)16Moderate
ortho-trifluoromethyl (3k)64Low

This data suggests that the position of the nitro group significantly impacts antimicrobial efficacy, with ortho positioning generally conferring higher activity than meta positioning .

Molecular Interactions and Reactivity

Hydrogen Bonding Capabilities

The multiple functional groups in 2-[(3-Nitrophenyl)carbamoyl]benzoic acid enable various hydrogen bonding interactions, which can influence both its physical properties and biological activities. Hirshfeld surface analysis of similar compounds has revealed the importance of hydrogen bonding in crystal packing structures.

In related compounds, significant hydrogen bonding interactions have been observed:

  • N–H···O hydrogen bonds involving the amide NH and carbonyl oxygen

  • C–H···O interactions between aromatic C-H and carbonyl or nitro groups

These interactions likely play a crucial role in the three-dimensional arrangement of 2-[(3-Nitrophenyl)carbamoyl]benzoic acid molecules in the solid state, potentially influencing solubility, melting point, and other physical properties.

Electronic Properties

The electronic properties of 2-[(3-Nitrophenyl)carbamoyl]benzoic acid would be significantly influenced by the electron-withdrawing nitro group on the phenyl ring. The nitro group reduces electron density in the aromatic system, potentially affecting:

  • The acidity of the carboxylic acid group, likely increasing it compared to benzoic acid

  • The nucleophilicity of the nitrogen in the carbamoyl group

  • The susceptibility to nucleophilic aromatic substitution reactions

Density functional theory (DFT) calculations on similar compounds have provided insights into electronic structures, including HOMO-LUMO energy gaps and molecular electrostatic potential maps . Such calculations for 2-[(3-Nitrophenyl)carbamoyl]benzoic acid would reveal important information about its reactivity and potential interactions with biological targets.

Comparison with Related Compounds

Structural Analogs

Several structural analogs of 2-[(3-Nitrophenyl)carbamoyl]benzoic acid have been reported in the literature, each with distinct features that might influence their properties and activities:

  • 5-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid contains an additional nitro group at the 5-position of the benzoic acid moiety .

  • 2-[(2-iodobenzoyl)-(3-nitrophenyl)carbamoyl]benzoic acid has an additional 2-iodobenzoyl group, creating a more complex structure with potential for different interaction patterns .

  • N-(4-methylphenyl)-2-(3-nitrobenzamide)benzamide represents a related bis-amide structure with different electronic properties due to the methyl substituent .

The structural variations among these compounds highlight the versatility of the carbamoyl linkage as a structural motif in designing molecules with specific properties and activities.

Electronic and Steric Effects

The position and nature of substituents can significantly influence the properties and biological activities of these compounds:

  • Electron-withdrawing groups (like nitro) at different positions alter the electronic distribution in the molecule, affecting hydrogen bonding capabilities and reactivity.

  • The presence of bulky substituents can introduce steric effects that impact molecular conformation and potentially the binding to biological targets.

  • The introduction of halogen atoms (like fluorine or chlorine) can modulate lipophilicity and metabolic stability, important considerations for drug-like molecules .

These structure-property relationships provide valuable insights for designing optimized derivatives with enhanced properties for specific applications.

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